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2-Amino-7-bromoindan-1-ol

hydrochloride

CAS No.: 1259952-25-4

Cat. No.: B12640459

Get Quote

Executive Summary
The cis-1-amino-indan-2-ol scaffold is a privileged structure in medicinal chemistry, most

notably serving as the chiral backbone for HIV protease inhibitors like Indinavir (Crixivan).

During the optimization of these pharmacophores, halogenation—specifically bromination—is a

critical strategy used to modulate lipophilicity, metabolic stability, and potency.

However, distinguishing the parent amino-indanol from its brominated derivatives (typically 6-

bromo or 7-bromo analogs) requires a nuanced understanding of spectral shifts. This guide

provides an objective, data-driven comparison of these two entities, establishing a self-

validating analytical workflow to confirm successful functionalization.

Structural Context & Physical Basis[1][2][3][4][5][6]
[7][8]
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Before analyzing spectra, one must understand the electronic environment. The parent

compound, (1S,2R)-1-amino-2-indanol, possesses a rigid bicyclic system. The aromatic ring is

electron-rich, while the aliphatic ring contains two chiral centers with heteroatoms (NH

, OH) capable of hydrogen bonding.

Parent:

(MW: 149.19 g/mol ). Aromatic ring has

-like symmetry in the unsubstituted benzene portion, but the chiral centers break this,
resulting in 4 distinct aromatic protons.

Brominated Derivative (e.g., 6-bromo):

(MW: ~228.09 g/mol ). The introduction of Bromine (a heavy, electronegative atom) at the 6-
position destroys the remaining symmetry and introduces significant spin-orbit coupling
effects.

Mass Spectrometry: The Primary Differentiator
The most immediate and unambiguous confirmation of bromination is found in the mass

spectrum. This is the "Go/No-Go" decision point in any characterization workflow.

Isotopic Signature[5][9]
Non-Brominated: The parent molecule exhibits a molecular ion

at m/z 150. The isotope pattern is dominated by Carbon-13, showing a small

peak (~1.1% per carbon).

Brominated: Bromine exists naturally as two stable isotopes:

Br (50.69%) and

Br (49.31%). This creates a distinct 1:1 doublet for the molecular ion.

Comparative Data Table: MS Parameters
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Feature
Non-Brominated
(Parent)

Brominated (6-
Bromo analog)

Diagnostic Value

Base Peak (

)
m/z 149.1

m/z 227.0 (

Br)
Primary ID

Isotope Pattern Single dominant peak 1:1 Doublet (227/229)
Critical (The "Smoking

Gun")

Fragmentation

Loss of

(

), Loss of

Loss of Br radical (

)

Secondary

Confirmation

Analyst Note: If you do not see the 1:1 doublet separated by 2 mass units, the reaction did not

incorporate bromine, regardless of what the NMR suggests.

NMR Spectroscopy: The Structural Deep Dive
While MS confirms presence, NMR confirms position (regiochemistry).

H NMR (Proton)
The aromatic region (6.5 – 7.5 ppm) undergoes the most drastic change.

Parent: Displays a complex 4-proton pattern (often overlapping multiplets) due to the ABCD

spin system of the unsubstituted benzene ring.

Brominated: Simplifies to a 3-proton system. If substitution is at the 6-position (para to C1),

the symmetry simplifies the splitting to an AMX or ABC system, often showing distinct

singlets or doublets with characteristic coupling constants (
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Hz,

Hz).

C NMR (Carbon)
Bromine exerts a "Heavy Atom Effect" on the attached carbon.

Shielding Effect: Contrary to electronegativity expectations, the carbon directly attached to

Bromine (

) often shifts upfield (shielded) by 5–10 ppm relative to the parent C-H, typically appearing
around 120–125 ppm.

Intensity: The

signal is often significantly shorter due to the lack of NOE enhancement (no attached proton)
and efficient spin-lattice relaxation caused by the quadrupolar Br nucleus.

Comparative Data Table: NMR Shifts (CDCl

)
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Nucleus Region
Non-
Brominated
(Parent)

Brominated (6-
Bromo)

Mechanistic
Cause

H Aromatic
7.15–7.40 ppm

(4H, m)

7.35 (d), 7.45

(dd), 7.55 (d)

Loss of

symmetry;

Deshielding by

Br

H Benzylic (H1) ~4.1 ppm (d) ~4.05 ppm (d)

Minor inductive

effect (distance

dependent)

C
Aromatic ~126 ppm (C-H) ~120 ppm (C-Br)

Heavy Atom

Effect (Shielding)

C
Aromatic ~124-128 ppm ~130-132 ppm

Inductive

Deshielding (-I

effect)

Vibrational Spectroscopy (IR)[3][7][10]
Infrared spectroscopy provides a rapid, non-destructive check, particularly useful for monitoring

reaction completion in real-time (e.g., disappearance of a specific starting material band).

C-Br Stretch: The defining feature of the brominated product is a strong absorption band in

the fingerprint region, typically 690–515 cmngcontent-ng-c3932382896="" _nghost-ng-

c102404335="" class="inline ng-star-inserted">

.[1][2] The parent compound is transparent in this specific window (containing only C-H
bending modes).

Aromatic Overtones: The substitution pattern (ortho-disubstituted vs. trisubstituted) changes

the overtone pattern in the 1600–2000 cm

region, though this is often too weak to be diagnostic in crude samples.
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Experimental Protocol: Self-Validating
Characterization Workflow
Objective: Isolate and validate 6-bromo-cis-1-amino-indan-2-ol from a bromination reaction

mixture.

Step 1: Sample Preparation[8]
Dissolve 5 mg of crude solid in 0.6 mL

(neutralized with

to prevent amine salt formation).

Validation Check: Ensure solution is clear. Turbidity indicates salt formation, which shifts

NMR peaks.

Step 2: Data Acquisition
Run LC-MS (ESI+): Scan range m/z 100–400.

Run

H NMR: 16 scans, 1 second relaxation delay.

Run

C NMR: 512 scans (essential to see the quaternary C-Br carbon).

Step 3: Analysis Logic
Check MS: Is there a doublet at 227/229?

No: Stop. Product is not brominated.

Yes: Proceed.

Check NMR Aromatic Region:

Integrate aromatic protons. Do they sum to 3.0? (Parent = 4.0).
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Check for the "singlet" or small doublet (

Hz) indicative of the proton meta to the bromine and ortho to the alkyl ring.

Visualization: Decision Logic & Workflow
Diagram 1: Analytical Decision Tree
This diagram outlines the logical flow for determining if the amino-indanol scaffold has been

successfully brominated.
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Crude Product Isolated

Step 1: LC-MS Analysis
(ESI+ Mode)

Is 1:1 Doublet present
at M and M+2?

RESULT: Non-Brominated
(Starting Material or Side Product)

No (Single Peak)

Step 2: 1H NMR Analysis
(Aromatic Region)

Yes (Doublet)

Integrate Aromatic Protons

RESULT: Mixture/Impure
(4H indicates parent)

Sum = 4.0

Step 3: 13C NMR / IR

Sum = 3.0

Check for C-Br (120 ppm)
Check IR (600 cm-1)

CONFIRMED:
Brominated Amino-Indanol

Signals Present

Click to download full resolution via product page
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Caption: Logical decision tree for distinguishing brominated derivatives using sequential

spectral gates.

Diagram 2: Spectral Correlation Map
This diagram visualizes how specific structural changes map to spectral outputs.

Bromine Atom (Br)

Indane Aromatic RingSubstitution

MS: 1:1 Isotope Pattern
(m/z M, M+2)

Mass/Isotopes

IR: C-Br Stretch
(690-515 cm-1)

Bond Vibration

1H NMR: Simplification
(4H -> 3H)Symmetry Break

13C NMR: Upfield Shift
(C-Br ~120 ppm)

Heavy Atom Effect

Click to download full resolution via product page

Caption: Correlation map linking the physical introduction of Bromine to specific observable

spectral shifts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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